molecular formula C17H26O2 B12590982 3-Nonanone, 1-(4-methoxyphenyl)-2-methyl- CAS No. 648857-95-8

3-Nonanone, 1-(4-methoxyphenyl)-2-methyl-

Cat. No.: B12590982
CAS No.: 648857-95-8
M. Wt: 262.4 g/mol
InChI Key: MFBACYXXZKYAGZ-UHFFFAOYSA-N
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Description

Contextualization within Modern Chemical Synthesis

Ketones are highly versatile intermediates in organic synthesis. rsc.org Their synthesis is a mature field, with numerous established methods ranging from the oxidation of secondary alcohols to the Friedel-Crafts acylation of aromatic rings and the hydration of alkynes. libretexts.org The target molecule, an α-substituted aryl ketone, would likely be synthesized using modern carbon-carbon bond-forming reactions.

A plausible synthetic approach would involve the α-alkylation of a precursor ketone. This class of reaction is fundamental in organic synthesis for building molecular complexity. libretexts.org Specifically, the synthesis could be envisioned through two primary routes:

Alkylation of an Aryl Ketone: Starting with 1-(4-methoxyphenyl)-3-nonanone, deprotonation at the α-position (C-2) using a strong, non-nucleophilic base like lithium diisopropylamide (LDA) would generate an enolate. Subsequent reaction with a methylating agent, such as methyl iodide, would introduce the methyl group at the C-2 position. youtube.com The choice of base and reaction conditions (e.g., kinetic vs. thermodynamic control) is crucial for achieving regioselectivity in unsymmetrical ketones. youtube.com

Arylation of an Aliphatic Ketone: An alternative approach involves the α-arylation of 2-methyl-3-nonanone. Modern cross-coupling methods, often catalyzed by transition metals like palladium, have made the direct arylation of ketone enolates a powerful tool. acs.org This would involve reacting the enolate of 2-methyl-3-nonanone with an aryl halide, such as 4-bromoanisole.

A summary of potential synthetic precursors is provided below.

Precursor 1Precursor 2Reagents for C-C Bond FormationReaction Type
1-(4-methoxyphenyl)-3-nonanoneMethyl IodideLithium Diisopropylamide (LDA)α-Alkylation
2-Methyl-3-nonanone4-BromoanisolePalladium Catalyst, Baseα-Arylation
4-Methoxybenzyl chloride2-Methyl-3-nonanone enolateStrong BaseNucleophilic Substitution

Research Significance and Broader Implications within Organic Chemistry

While direct research on 3-Nonanone, 1-(4-methoxyphenyl)-2-methyl- is not prominent, its structural motifs suggest potential significance in several areas.

Medicinal Chemistry: The 4-methoxyphenyl (B3050149) group is a common feature in a vast number of biologically active compounds and approved drugs. Its presence can influence pharmacokinetic properties, such as absorption, distribution, metabolism, and excretion (ADME), often by providing a site for metabolic modification or by engaging in specific interactions with biological targets. nih.gov Ketone-containing molecules also exhibit a wide range of biological activities, and the ketone moiety can act as a key hydrogen bond acceptor. nih.gov Unsymmetrical ketones with chiral centers are of particular interest as they can interact stereoselectively with chiral biological systems like enzymes and receptors.

Asymmetric Synthesis: The compound possesses a chiral center at the C-2 position. The development of synthetic methods to produce such molecules enantioselectively is a major focus of contemporary research. Catalytic asymmetric alkylation or arylation would be a highly valuable method to access single enantiomers of this compound, which would be essential for studying its biological properties.

Materials Science and Fragrance: Ketones with aromatic groups and aliphatic chains are sometimes used in the fragrance industry or as precursors for polymers and other functional materials. nih.gov For instance, related compounds like 4-(p-methoxyphenyl)-2-butanone (raspberry ketone methyl ether) are used as flavoring and fragrance agents. caymanchem.com

Current Research Landscape and Gaps in Understanding

The current landscape of organic synthesis is focused on developing more efficient, selective, and sustainable methods. researchgate.net For a molecule like 3-Nonanone, 1-(4-methoxyphenyl)-2-methyl-, this translates to several areas of interest:

C-H Functionalization: Modern synthetic efforts are moving towards the direct functionalization of C-H bonds, bypassing the need for pre-functionalized starting materials like halides. A future synthetic approach might involve the direct coupling of 4-methoxytoluene with a derivative of 3-nonanone.

Photoredox Catalysis: The use of visible light to drive chemical reactions has opened new pathways for bond formation. acs.org Photoredox catalysis could potentially enable novel routes to α-substituted ketones under mild conditions.

The primary gap in understanding is the complete lack of experimental data for this specific compound. Its physical properties, spectral data, and any potential biological activity are currently unknown. The table below outlines some of the key physicochemical properties that would need to be determined through experimental investigation.

PropertyDescriptionPredicted or Unknown
Molecular Formula C₁₇H₂₆O₂Known
Molecular Weight 262.39 g/mol Known
Appearance Physical state and color at room temperatureUnknown
Melting/Boiling Point Temperature of phase transitionUnknown
Solubility Miscibility in common organic solvents and waterUnknown
Spectroscopic Data (NMR, IR, MS) Data to confirm the structure and purityUnknown
Optical Activity Rotation of plane-polarized light (for enantiomers)Unknown

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

648857-95-8

Molecular Formula

C17H26O2

Molecular Weight

262.4 g/mol

IUPAC Name

1-(4-methoxyphenyl)-2-methylnonan-3-one

InChI

InChI=1S/C17H26O2/c1-4-5-6-7-8-17(18)14(2)13-15-9-11-16(19-3)12-10-15/h9-12,14H,4-8,13H2,1-3H3

InChI Key

MFBACYXXZKYAGZ-UHFFFAOYSA-N

Canonical SMILES

CCCCCCC(=O)C(C)CC1=CC=C(C=C1)OC

Origin of Product

United States

Synthetic Methodologies for the Chemical Compound

Historical Development of Synthetic Approaches

The historical foundation for the synthesis of ketones like 3-Nonanone, 1-(4-methoxyphenyl)-2-methyl- is rooted in the fundamental principles of enolate chemistry. Early methods for carbon-carbon bond formation at the α-position of a carbonyl group often relied on the use of strong, non-selective bases, leading to mixtures of products in unsymmetrical ketones. The seminal work in understanding and controlling the reactivity of enolates laid the groundwork for more refined synthetic routes.

The development of methods to generate specific enolates under either kinetic or thermodynamic control was a significant milestone. masterorganicchemistry.comrsc.orgudel.edu This understanding allowed for a greater degree of regioselectivity in alkylation reactions. Furthermore, the advent of chiral auxiliaries in the mid-20th century provided the first reliable methods for introducing stereochemistry at the α-carbon, albeit in a stoichiometric fashion. researchgate.netnih.gov These early, often multi-step, procedures were crucial in demonstrating the feasibility of stereocontrolled ketone synthesis and paved the way for the development of more efficient catalytic methods.

Classical Synthetic Routes

Classical approaches to the synthesis of 3-Nonanone, 1-(4-methoxyphenyl)-2-methyl- would logically proceed via the alkylation of a suitable ketone precursor. A plausible starting material is 1-(4-methoxyphenyl)propan-2-one . The key challenges in this classical approach are controlling the position of alkylation (regioselectivity) and then establishing the desired stereochemistry at the C2 position.

The alkylation of the precursor 1-(4-methoxyphenyl)propan-2-one with a hexyl halide (e.g., 1-bromohexane) is a direct route to the carbon skeleton of the target molecule. However, deprotonation of the starting ketone can occur at two different sites: the C1 methylene (B1212753) group (adjacent to the aryl ring) or the C3 methyl group. This leads to two possible regioisomeric enolates.

To achieve the desired structure of 3-Nonanone, 1-(4-methoxyphenyl)-2-methyl-, the enolate must be formed by deprotonating the C1 carbon. This is the less substituted α-carbon, and its corresponding enolate is known as the kinetic enolate . The formation of the kinetic enolate is favored under conditions of rapid, irreversible deprotonation at low temperatures using a strong, sterically hindered base. udel.edubrainly.com In contrast, the thermodynamic enolate , which is more stable due to its more substituted double bond, would be formed by deprotonation at the C3 methyl group under conditions that allow for equilibrium (weaker base, higher temperatures). masterorganicchemistry.com

A standard set of conditions to favor the kinetic enolate involves the use of lithium diisopropylamide (LDA) in an aprotic solvent like tetrahydrofuran (B95107) (THF) at low temperatures (e.g., -78 °C). udel.edubrainly.com Once the kinetic enolate is formed, the subsequent addition of an alkylating agent, such as 1-bromohexane (B126081), would lead to the formation of the desired carbon skeleton.

Condition Favored Enolate Rationale Reference
Strong, bulky base (e.g., LDA), low temp. (-78°C)KineticThe base removes the more accessible, less hindered proton at a faster rate. The reaction is irreversible under these conditions. masterorganicchemistry.comudel.edu
Weaker base (e.g., NaOEt), higher temp.ThermodynamicThe reaction is reversible, allowing equilibrium to be established, which favors the more stable, more substituted enolate. masterorganicchemistry.comudel.edu

With the regioselective synthesis of the ketone backbone established, the next classical challenge is the introduction of the methyl group at C2 with stereocontrol. A well-established, albeit stoichiometric, method involves the use of chiral auxiliaries. These are chiral molecules that are temporarily attached to the substrate to direct a subsequent reaction before being cleaved.

Prominent examples include the Evans oxazolidinone auxiliaries and Myers' pseudoephedrine amides. researchgate.netnih.gov A hypothetical route using such an auxiliary would involve:

Conversion of a precursor like 1-(4-methoxyphenyl)acetic acid to an amide with a chiral auxiliary (e.g., (S)-4-benzyloxazolidin-2-one).

Deprotonation of the α-proton and subsequent alkylation, first with a hexyl halide and then with a methyl halide (or vice versa). The bulky chiral auxiliary shields one face of the enolate, forcing the alkylating agent to approach from the opposite, less hindered face, thereby inducing asymmetry.

Removal of the chiral auxiliary to release the chiral ketone.

This method provides high levels of stereocontrol but requires multiple synthetic steps and the use of stoichiometric amounts of the often-expensive chiral auxiliary.

Modern and Advanced Synthetic Transformations

Modern synthetic chemistry aims to overcome the limitations of classical methods by developing catalytic and more atom-economical processes. For the synthesis of 3-Nonanone, 1-(4-methoxyphenyl)-2-methyl-, the focus of modern techniques is the direct enantioselective formation of the C2 chiral center.

Catalytic asymmetric synthesis employs a small amount of a chiral catalyst to generate large quantities of an enantiomerically enriched product. nih.gov These methods are highly sought after for their efficiency and sustainability. The primary strategies applicable to the target molecule involve the enantioselective alkylation of a ketone enolate or its equivalent.

The key transformation in a modern synthesis of (R)- or (S)-3-Nonanone, 1-(4-methoxyphenyl)-2-methyl- would be the enantioselective methylation of the corresponding des-methyl ketone, 1-(4-methoxyphenyl)nonan-3-one. Several powerful catalytic platforms have been developed for such α-alkylations.

Organocatalysis: This approach uses small, metal-free organic molecules as catalysts. For ketone alkylation, a common strategy involves the condensation of the ketone with a chiral secondary amine (like proline or a derivative) to form a chiral enamine. researchgate.netyoutube.com This enamine then reacts with an electrophile. The chiral environment created by the catalyst directs the approach of the electrophile, leading to an enantioselective reaction. Direct α-aminomethylation of ketones has been demonstrated with high enantioselectivity using proline as a catalyst, showcasing the power of this approach. researchgate.netnih.gov

Transition Metal Catalysis: Chiral transition metal complexes are highly effective catalysts for asymmetric reactions.

Hydrogen-Borrowing Catalysis: A particularly innovative strategy is the "hydrogen-borrowing" or "hydrogen autotransfer" reaction. nih.govmdpi.com In this process, a catalyst (commonly based on iridium or rhodium) temporarily removes hydrogen from an alcohol, oxidizing it in-situ to an aldehyde or ketone. For methylation, methanol (B129727) serves as the methylating agent. nih.govrsc.org The ketone substrate forms an enolate, which undergoes an aldol (B89426) condensation with the formaldehyde (B43269) generated from methanol oxidation. Subsequent reduction of the resulting enone by the catalyst, using the initially "borrowed" hydrogen, yields the α-methylated ketone. This method is highly atom-economical, using a simple C1 source like methanol. nih.gov

Photoredox Catalysis: This emerging field uses light to initiate catalytic cycles. In the context of ketone alkylation, a photocatalyst can facilitate the formation of a radical from an alkyl halide. This radical can then be trapped by a catalytically generated chiral enamine, leading to a highly enantioselective C-C bond formation. colab.wsacs.org This method operates under very mild conditions and offers a distinct mechanistic pathway from traditional enolate chemistry.

The table below summarizes the potential yields and enantiomeric excesses reported for analogous α-methylation reactions using modern catalytic methods.

Catalytic System Substrate Type Yield (%) Enantiomeric Excess (ee, %) Reference
ProlineCyclic KetonesHigh (up to 92)up to >99 researchgate.net
Rhodium / Cs₂CO₃Aryl Alkyl KetonesGood (up to 85)N/A (focus on methylation) nih.gov
Iridium / BaseKetonesGood (up to 90)N/A (focus on methylation) rsc.org
Chiral Primary Amine / LightCyclic KetonesGoodHigh (up to 92) colab.ws
SgvMVAV (Enzyme)α-Keto AcidsGoodHigh (up to >99) nih.gov

Catalytic Asymmetric Synthesis Approaches

Diastereoselective Control in Multi-step Sequences

Achieving diastereoselective control in the synthesis of 1-(4-methoxyphenyl)-2-methyl-3-nonanone, which contains a chiral center at the C-2 position, is a significant synthetic challenge. The stereochemistry at this center can be influenced by the choice of reagents and reaction conditions in multi-step sequences. One potential strategy involves the use of chiral auxiliaries or catalysts to direct the formation of one diastereomer over the other. While specific studies on the diastereoselective synthesis of this exact compound are not prevalent in the reviewed literature, principles from related syntheses can be applied. For instance, in syntheses of complex molecules with multiple stereocenters, the stereochemical outcome of bond formations is often directed by the existing stereocenters in the molecule. foster77.co.uk The development of synthetic methods that allow for high diastereoselectivity is crucial for producing stereochemically pure compounds, which is often a requirement for biologically active molecules. diva-portal.org The Mizoroki-Heck reaction, for example, has been shown to proceed with high diastereoselectivity in the formation of spiroindolines. diva-portal.org

Organometallic Reagent-Mediated Synthesis

Organometallic reagents are powerful tools for the formation of carbon-carbon bonds, a key step in the synthesis of 1-(4-methoxyphenyl)-2-methyl-3-nonanone. A plausible synthetic route could involve the reaction of an organometallic nucleophile with an appropriate electrophile.

A relevant example is the synthesis of the structurally similar compound, 1-(4-hydroxy-3-methoxyphenyl)-4-methyl-3-pentanone. mdpi.comresearchgate.net This synthesis utilizes an organolithium reagent, n-butyllithium (BuLi), to deprotonate diisopropylamine, forming lithium diisopropylamide (LDA). mdpi.comresearchgate.net The LDA then acts as a strong base to generate an enolate from isopropyl methyl ketone. mdpi.comresearchgate.net This enolate subsequently reacts with 4-benzyloxy-3-methoxybenzaldehyde (B140485) in an aldol-type reaction. mdpi.comresearchgate.net A similar strategy could be employed for 1-(4-methoxyphenyl)-2-methyl-3-nonanone, where a suitable organometallic reagent, such as a Grignard reagent or an organolithium species derived from a haloalkane, could be reacted with a derivative of 4-methoxyphenylacetic acid.

A general synthesis for a related ketone, 1-(4-methoxyphenyl)-butanone-(3), has been reported involving the reaction of p-methoxy benzyl (B1604629) chloride with ethyl acetoacetate (B1235776) in the presence of potassium carbonate, followed by hydrolysis and decarboxylation with sodium hydroxide. google.com This highlights a classical approach to forming the ketone functionality.

Table 1: Example of Organometallic Reagent in a Related Synthesis mdpi.comresearchgate.net

StepReagents & ConditionsPurpose
1Diisopropylamine, n-BuLi in THF, 0°CFormation of Lithium Diisopropylamide (LDA)
2Isopropyl methyl ketone, -94°CEnolate formation
34-Benzyloxy-3-methoxybenzaldehyde, warm to 0°CCarbon-carbon bond formation (Aldol reaction)
410% HClWorkup
5Pd/C, H₂ in EtOAcDeprotection of the benzyl group

Photochemical and Electrochemical Synthetic Pathways

While specific photochemical or electrochemical syntheses for 1-(4-methoxyphenyl)-2-methyl-3-nonanone are not detailed in the literature, these methods offer unique pathways for bond formation and functional group transformations. Photochemical reactions, for instance, can be used to construct complex molecular scaffolds and have been employed in the synthesis of various natural products. nih.gov The Paternò–Büchi reaction, a photochemical [2+2] cycloaddition of a carbonyl group and an alkene, is a classic method for forming four-membered oxetane (B1205548) rings. chim.it Such a ring could potentially be a precursor that is then opened to form the desired ketone.

Electrochemical methods can also be utilized for organic synthesis, often under mild conditions. These techniques can be applied to a variety of transformations, including oxidations, reductions, and coupling reactions. The specific application to the synthesis of the target ketone would require dedicated research to develop a suitable protocol.

Green Chemistry Principles in Synthesis Optimization

Solvent-Free and Aqueous Media Syntheses

Performing reactions in the absence of traditional organic solvents or in aqueous media is a cornerstone of green chemistry. Solvent-free, or solid-state, reactions can lead to higher yields, shorter reaction times, and easier product purification. cmu.edu Mechanochemical methods, such as ball milling, are a prominent example of solvent-free synthesis and have been used to prepare various organic compounds with excellent yields. mdpi.com For instance, the Michael addition of thiophenol to chalcones has been shown to proceed efficiently in the solid state. cmu.edu

Aqueous synthesis is another green alternative, and some reactions, like the Suzuki-Miyaura coupling, have been successfully performed in water, which can be beneficial for both environmental and economic reasons. nih.gov

Atom Economy and Reaction Efficiency

Reaction efficiency is not only measured by the percentage yield but also by metrics like the E-factor, which quantifies the amount of waste produced per kilogram of product. researchgate.net Optimizing a synthetic route to improve atom economy and reduce the E-factor are key goals in developing a greener synthesis for 1-(4-methoxyphenyl)-2-methyl-3-nonanone.

Table 2: Green Chemistry Metrics

MetricDescriptionIdeal Value
Atom Economy (Molecular weight of desired product / Sum of molecular weights of all reactants) x 100%High (approaching 100%)
E-Factor Total weight of waste (kg) / Weight of product (kg)Low (approaching 0)

Chemoenzymatic and Biocatalytic Syntheses

Chemoenzymatic and biocatalytic approaches leverage the high selectivity and efficiency of enzymes for chemical transformations. nih.gov These methods are particularly valuable for the synthesis of chiral molecules with high enantiomeric purity. google.com

For the synthesis of 1-(4-methoxyphenyl)-2-methyl-3-nonanone, a biocatalytic reduction of the ketone could be a key step to produce a specific enantiomer of the corresponding alcohol. For example, the enantioselective reduction of the related compound 4-methoxyacetophenone to (S)-1-(4-methoxyphenyl)ethanol has been achieved with high yield and enantiomeric excess using a whole-cell biocatalyst of Lactobacillus paracasei. researchgate.net A similar enzymatic reduction could potentially be applied to 1-(4-methoxyphenyl)-2-methyl-3-nonanone to access a chiral alcohol precursor.

Furthermore, lipases are another class of enzymes widely used in organic synthesis. They can catalyze the enantioselective hydrolysis of esters, a process that has been used in the resolution of racemic mixtures. google.com A chemoenzymatic strategy could, therefore, involve a chemical synthesis of the racemic ketone, followed by an enzymatic resolution step to obtain the desired enantiomer. Such biocatalytic steps are often performed under mild conditions and are considered environmentally friendly. rsc.org

Total Synthesis and Fragment Coupling Strategies

One plausible fragment coupling strategy involves the union of a nucleophilic fragment derived from the hexyl portion of the molecule with an electrophilic fragment containing the substituted aromatic ring. A common and reliable method for forming the key carbon-carbon bond between the C2 and C3 positions would be through an organometallic addition to a carbonyl compound or a related electrophile.

For instance, a Grignard reagent or an organolithium species derived from 1-bromohexane could serve as the nucleophilic partner. The electrophilic partner would be a derivative of 1-(4-methoxyphenyl)-2-methylpropan-1-one. The reaction between these two fragments would be followed by oxidation of the resulting secondary alcohol to the target ketone.

Alternatively, a Stork enamine synthesis could be employed. This would involve the reaction of an enamine, formed from a ketone like 3-hexanone (B147009) and a secondary amine, with an electrophilic benzyl halide, such as 1-(bromomethyl)-4-methoxybenzene, followed by alkylation with a methyl group and subsequent hydrolysis.

Another powerful strategy involves the use of "umpolung" reactivity, which reverses the normal polarity of a functional group. youtube.comamazonaws.com For example, an acyl anion equivalent derived from a protected cyanohydrin or a dithiane could be used as a nucleophile. This would allow for the formation of the C2-C3 bond by reacting with a suitable electrophile.

The table below outlines potential fragment coupling strategies for the synthesis of 3-Nonanone, 1-(4-methoxyphenyl)-2-methyl-.

Strategy NameNucleophilic FragmentElectrophilic FragmentKey Reaction Type
Grignard AdditionHexylmagnesium bromide1-(4-methoxyphenyl)-2-methylpropanalNucleophilic addition
Organocuprate AdditionDihexylcuprate1-(4-methoxyphenyl)-2-methylpropanoyl chlorideConjugate addition
Wittig ReactionHexyltriphenylphosphonium bromide1-(4-methoxyphenyl)-2-methylpropan-1-oneOlefination
Aldol CondensationEnolate of 3-nonanone4-MethoxybenzaldehydeCarbonyl condensation

Mechanistic Investigations of Formation and Transformation Reactions

Detailed Reaction Mechanism Elucidation for Key Synthetic Steps

A likely synthetic pathway to 3-Nonanone, 1-(4-methoxyphenyl)-2-methyl- is the Michael addition of a propyl organometallic reagent to a chalcone (B49325) precursor, 1-(4-methoxyphenyl)-2-methyl-1-propen-3-one, or an aldol (B89426) condensation between 4-methoxyphenylacetone (B17817) and hexanal (B45976) followed by dehydration and reduction. Elucidating the mechanisms of these key steps is crucial for optimizing reaction conditions and controlling product outcomes.

Transition state analysis provides a deep understanding of the energy landscape of a reaction. For a proposed synthesis, computational chemistry methods like Density Functional Theory (DFT) would be employed to model the reaction pathway. For instance, in an aldol condensation approach, the reaction would proceed from the reactants (enolate of 4-methoxyphenylacetone and hexanal) through a high-energy transition state to form the β-hydroxy ketone intermediate.

The reaction coordinate diagram would map the potential energy of the system against the progress of the reaction. Key features to be analyzed would include the activation energy (the energy difference between the reactants and the transition state), which governs the reaction rate, and the energy of any intermediates and products. In a hypothetical study, the transition state for the carbon-carbon bond-forming step would be located and its geometry analyzed to understand the factors influencing stereoselectivity.

Table 1: Hypothetical Calculated Energies for the Aldol Condensation Step

SpeciesMethod/Basis SetRelative Energy (kcal/mol)
Reactants (Enolate + Hexanal)DFT/B3LYP/6-31G0.0
Zimmerman-Traxler Transition State (syn)DFT/B3LYP/6-31G+15.2
Zimmerman-Traxler Transition State (anti)DFT/B3LYP/6-31G+16.8
β-Hydroxy Ketone Intermediate (syn)DFT/B3LYP/6-31G-5.4
β-Hydroxy Ketone Intermediate (anti)DFT/B3LYP/6-31G*-4.1

This table is illustrative and presents hypothetical data for educational purposes.

The kinetic isotope effect (KIE) is a powerful tool for determining whether a particular bond is broken or formed in the rate-determining step of a reaction. dalalinstitute.comslideshare.net It is measured as the ratio of the rate constant of the reaction with a light isotope (kL) to the rate constant with a heavy isotope (kH). dalalinstitute.com A primary KIE (typically kH/kD > 2 for hydrogen isotopes) is observed when a bond to the isotopically substituted atom is broken in the rate-limiting step. dalalinstitute.com

In the synthesis of 3-Nonanone, 1-(4-methoxyphenyl)-2-methyl-, if the rate-determining step is the deprotonation of 4-methoxyphenylacetone to form an enolate, one would expect a significant primary KIE upon deuteration of the α-carbon. Conversely, if the subsequent C-C bond formation is rate-limiting, a smaller, secondary KIE might be observed.

Table 2: Hypothetical Kinetic Isotope Effect Data for Enolate Formation

SubstrateRate Constant (M⁻¹s⁻¹)KIE (kH/kD)
4-Methoxyphenylacetone (H at α-position)1.2 x 10⁻³5.8
4-Methoxyphenylacetone (D at α-position)2.1 x 10⁻⁴

This table is illustrative and presents hypothetical data for educational purposes.

Linear free-energy relationships, such as the Hammett and Taft equations, are used to quantify the effect of substituents on reaction rates and equilibria. scribd.comdalalinstitute.com The Hammett equation (log(k/k₀) = σρ) relates the rate constant (k) of a reaction for a substituted aromatic compound to the rate constant (k₀) of the unsubstituted parent compound through substituent constants (σ) and a reaction constant (ρ). scribd.comemerginginvestigators.org The sign and magnitude of ρ provide insight into the charge development at the reaction center in the transition state.

For the synthesis of derivatives of 3-Nonanone, 1-(4-methoxyphenyl)-2-methyl-, one could vary the substituent on the phenyl ring (e.g., nitro, chloro, methyl) and measure the reaction rates. A plot of log(k/k₀) versus the Hammett σ values would be constructed. A positive ρ value would indicate that electron-withdrawing groups accelerate the reaction by stabilizing a negative charge in the transition state (e.g., in the formation of an enolate).

The Taft equation, log(k/kₓ) = σρ + δEₛ, extends this analysis to aliphatic systems and separates electronic (σρ) from steric (δEₛ) effects. dalalinstitute.comemerginginvestigators.org This would be applicable if studying the effect of changing the alkyl groups (e.g., the propyl group or the methyl group at the 2-position) on a transformation reaction of the parent ketone.

Stereochemical Outcomes and Chiral Induction Mechanisms

The structure of 3-Nonanone, 1-(4-methoxyphenyl)-2-methyl- contains a stereocenter at the C2 position. Therefore, its synthesis can lead to a racemic mixture or, through stereocontrolled methods, to an enantiomerically enriched product. The stereochemical outcome is determined by the mechanism of the key bond-forming step.

In an aldol-type reaction, the geometry of the enolate (E vs. Z) and the facial selectivity of the attack on the aldehyde electrophile dictate the relative stereochemistry of the resulting β-hydroxy ketone. Chiral induction can be achieved by using chiral auxiliaries, chiral catalysts, or chiral reagents. For example, a proline-catalyzed aldol reaction could be envisioned to proceed through a chiral enamine intermediate, leading to one enantiomer of the product in excess. The mechanism involves the formation of a six-membered, chair-like transition state that minimizes steric interactions, thereby favoring a specific stereochemical pathway.

Catalytic Cycle Analysis in Mediated Syntheses

Many modern synthetic methods rely on catalysis. If 3-Nonanone, 1-(4-methoxyphenyl)-2-methyl- were synthesized via a catalytic process, such as a palladium-catalyzed cross-coupling reaction or a rhodium-catalyzed conjugate addition, analyzing the catalytic cycle would be essential.

A hypothetical catalytic cycle for a rhodium-catalyzed 1,4-addition of a propylboronic acid to 1-(4-methoxyphenyl)-2-methyl-1-propen-3-one would involve several key steps:

Transmetalation: The rhodium catalyst reacts with the propylboronic acid to form a propyl-rhodium species.

Carbometalation: The α,β-unsaturated ketone coordinates to the rhodium center, followed by migratory insertion of the propyl group to the β-carbon of the double bond. This forms a rhodium enolate intermediate.

Protonolysis: The rhodium enolate is protonated (by a protic solvent or additive) to release the product, 3-Nonanone, 1-(4-methoxyphenyl)-2-methyl-, and regenerate a rhodium species that can re-enter the catalytic cycle.

Each step in the cycle can be investigated to identify the rate-determining step and potential catalyst deactivation pathways.

Role of Intermediates and Reactive Species

Enolates/Enamines: In aldol or Michael addition reactions, the key nucleophile is often an enolate or enamine derived from a ketone precursor like 4-methoxyphenylacetone. mdpi.comresearchgate.net The structure, stability, and reactivity of this intermediate are paramount.

Tetrahedral Intermediates: The addition of a nucleophile to the carbonyl group of an aldehyde or ketone proceeds through a transient tetrahedral intermediate. In a base-catalyzed aldol reaction, this would be a tetrahedral alkoxide.

Organometallic Species: In catalyst- or organometallic-mediated reactions, species such as propyl-rhodium or propyl-copper intermediates would be the active nucleophiles delivering the propyl group.

Zwitterionic Intermediates: In some reactions, particularly in polar solvents, zwitterionic intermediates can be formed, which may have sufficient lifetimes to undergo conformational changes, potentially affecting the stereochemical outcome of the reaction. uoc.gr

Spectroscopic techniques (e.g., low-temperature NMR) and trapping experiments are often employed to detect and characterize these fleeting intermediates, providing direct evidence for the proposed mechanistic pathways.

Solvent Effects and Reaction Environment Impact on Mechanism

The primary role of the solvent in Friedel-Crafts acylation is to dissolve the reactants and the Lewis acid catalyst, typically aluminum chloride (AlCl₃). youtube.com The solvent's ability to form a complex with the catalyst and the acylating agent can profoundly impact the reactivity of the electrophile. The reaction is known to be exothermic, and the choice of solvent can also aid in temperature control, which is crucial for preventing side reactions. researchgate.net

Influence of Solvent Polarity on Reaction Rate and Mechanism:

The polarity of the solvent can dictate the reaction mechanism and rate. Polar solvents can stabilize the charged intermediates, such as the acylium ion and the sigma complex (arenium ion), which are formed during the electrophilic aromatic substitution. docsity.com This stabilization can lead to an increased reaction rate.

For instance, in the acylation of aromatic compounds, solvents are known to influence whether the reaction proceeds via a kinetically or thermodynamically controlled pathway. Non-polar solvents often favor the formation of the kinetic product, which is formed faster but is less stable. In contrast, polar solvents can facilitate the rearrangement of the initial product to the more stable thermodynamic product. This is particularly relevant for the acylation of anisole (B1667542), which can yield both ortho and para substituted products.

A study on the acylation of anisole with various carboxylic acids over a solid acid catalyst (HZSM-5) demonstrated that the length of the acyl chain influences the product selectivity. psu.edu With longer chain carboxylic acids (C4 and higher), the selectivity for the para-acylated product reached 80%. psu.edu This suggests that steric hindrance from the longer alkyl chain, in conjunction with the solvent environment within the zeolite pores, directs the substitution to the less sterically hindered para position. While this study did not use a range of conventional solvents, it highlights the interplay between the acyl chain length and the reaction environment in determining the outcome.

Common Solvents and Their Impact:

Commonly used solvents in Friedel-Crafts acylation include dichloromethane (B109758) (DCM), nitrobenzene (B124822), and carbon disulfide.

Dichloromethane (CH₂Cl₂): This is a moderately polar aprotic solvent that is widely used due to its ability to dissolve the reactants and the aluminum chloride catalyst. researchgate.netnih.gov It is relatively inert under the reaction conditions. Laboratory procedures for the acylation of anisole often employ dichloromethane as the solvent. researchgate.nettamu.edu The reaction is typically cooled in an ice bath to manage its exothermic nature. researchgate.net

Nitrobenzene (C₆H₅NO₂): A highly polar aprotic solvent, nitrobenzene is known to increase the rate of Friedel-Crafts reactions. It can form a complex with the aluminum chloride catalyst, which can enhance the electrophilicity of the acylating agent. However, due to its toxicity and high boiling point, its use is often avoided in modern synthesis.

Carbon Disulfide (CS₂): A non-polar solvent, carbon disulfide is also used in Friedel-Crafts reactions. Its non-polar nature can influence the regioselectivity of the reaction, sometimes favoring the formation of the ortho isomer.

The work-up procedure following the acylation reaction also involves solvents. Typically, the reaction mixture is poured into a mixture of ice and concentrated acid to decompose the aluminum chloride complex with the ketone product. tamu.edu Subsequently, an organic solvent like dichloromethane is used to extract the product from the aqueous layer. youtube.com

Solvent-Free and Alternative Conditions:

Recent research has explored more environmentally friendly conditions for Friedel-Crafts acylation, including solvent-free mechanochemical methods. nih.gov These methods, often carried out using ball milling, have shown to be effective for the acylation of various aromatic compounds, demonstrating that the reaction can proceed efficiently without a traditional solvent. nih.gov

The following table summarizes the general influence of solvent properties on the Friedel-Crafts acylation, which is a key reaction for the formation of 1-(4-methoxyphenyl)-2-methyl-3-nonanone.

Solvent PropertyImpact on Reaction Mechanism and Outcome
Polarity Polar solvents can stabilize charged intermediates (acylium and arenium ions), potentially increasing the reaction rate. They can also influence the regioselectivity by favoring the formation of the thermodynamically more stable para isomer.
Coordinating Ability Solvents that can coordinate with the Lewis acid catalyst (e.g., nitrobenzene) can modulate its activity and the reactivity of the electrophile.
Inertness The solvent should be inert under the strong Lewis acidic conditions of the reaction to avoid side reactions. Halogenated solvents like dichloromethane are often chosen for this reason.

It is important to note that while general trends can be identified, the optimal solvent and reaction conditions are highly specific to the substrates and reagents involved. For the synthesis of 1-(4-methoxyphenyl)-2-methyl-3-nonanone, the long alkyl chain of the nonanoyl group likely plays a significant role in dictating the solubility and steric factors that influence the reaction outcome in different solvents.

Advanced Spectroscopic and Structural Elucidation Beyond Basic Identification

High-Resolution Nuclear Magnetic Resonance Spectroscopy (HR-NMR)

High-resolution NMR spectroscopy is a cornerstone for the detailed structural analysis of organic molecules like 1-(4-methoxyphenyl)-2-methyl-3-nonanone. Beyond simple 1D ¹H and ¹³C NMR, advanced 2D-NMR techniques are crucial for unambiguous assignments and for probing through-space interactions.

Two-dimensional NMR (2D-NMR) experiments are instrumental in establishing the complex structure of 1-(4-methoxyphenyl)-2-methyl-3-nonanone. Techniques such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) are used to determine the ¹H-¹H and ¹H-¹³C correlations, respectively, confirming the carbon skeleton and the placement of protons. libretexts.org

For determining the stereochemistry and preferred conformations, Nuclear Overhauser Effect Spectroscopy (NOESY) and Rotating-frame Overhauser Effect Spectroscopy (ROESY) are particularly powerful. libretexts.org These experiments detect through-space interactions between protons that are in close proximity, typically within 5 Å. libretexts.org For a molecule like 1-(4-methoxyphenyl)-2-methyl-3-nonanone, which possesses a chiral center at the C2 position, NOESY or ROESY can reveal the relative orientation of the methyl group at C2 with respect to the protons on the adjacent methylene (B1212753) group (C1) and the long alkyl chain.

A hypothetical NOESY experiment could reveal correlations between the protons of the 2-methyl group and the benzylic protons at C1, as well as with the protons of the C4 methylene group. The intensities of these cross-peaks would provide information about the average distances between these protons, allowing for the deduction of the preferred solution-state conformation.

Table 1: Predicted Key NOESY/ROESY Correlations for Conformational Analysis of 1-(4-methoxyphenyl)-2-methyl-3-nonanone

Interacting ProtonsExpected CorrelationStructural Implication
H2 / H1 (protons on C1)StrongIndicates proximity, helping to define the torsion angle around the C1-C2 bond.
H2 / H4 (protons on C4)Medium to WeakProvides information on the orientation of the nonanoyl chain relative to the chiral center.
2-CH₃ / H1MediumHelps to establish the stereochemical arrangement and preferred rotamers.
2-CH₃ / Aromatic ProtonsWeakPossible if certain conformations bring the methyl group in proximity to the phenyl ring.
OCH₃ / Aromatic Protons (ortho)StrongConfirms the expected spatial proximity in the anisole (B1667542) moiety.

This table contains predicted data based on the principles of NOESY/ROESY spectroscopy applied to analogous chemical structures.

NMR relaxation studies, which measure the T1 (spin-lattice) and T2 (spin-spin) relaxation times, can provide insights into the molecular dynamics of 1-(4-methoxyphenyl)-2-methyl-3-nonanone in solution. Different parts of the molecule will exhibit different relaxation times based on their mobility. For instance, the terminal methyl group of the nonanoyl chain is expected to have a longer T1 relaxation time compared to the more constrained protons of the aromatic ring, indicating greater motional freedom. Such studies can reveal information about the flexibility of the long alkyl chain and the rotational dynamics of the 4-methoxyphenyl (B3050149) group.

Vibrational Spectroscopy for Functional Group and Conformational Insights (e.g., FT-IR, Raman, VCD)

Vibrational spectroscopy techniques like Fourier-Transform Infrared (FT-IR) and Raman spectroscopy are essential for identifying functional groups and can also provide information about the molecule's conformation. researchgate.net For a chiral molecule such as 1-(4-methoxyphenyl)-2-methyl-3-nonanone, Vibrational Circular Dichroism (VCD) offers a powerful tool for determining its absolute configuration in solution. researchgate.netnih.govnih.gov

The FT-IR and Raman spectra would be expected to show characteristic bands for the carbonyl group (C=O stretch), the aromatic ring (C=C stretches), the ether linkage (C-O-C stretches), and the alkyl chain (C-H stretches). Based on data for similar compounds like 4-methoxyacetophenone, the key vibrational frequencies can be predicted. ijrat.orgresearchgate.net

Table 2: Predicted FT-IR and Raman Vibrational Frequencies for 1-(4-methoxyphenyl)-2-methyl-3-nonanone

Functional GroupVibration ModePredicted FT-IR Frequency (cm⁻¹)Predicted Raman Frequency (cm⁻¹)
CarbonylC=O Stretch1710-17251710-1725
Aromatic RingC=C Stretch1600-1610, 1500-15201600-1610, 1500-1520
Ether (Aryl-Alkyl)Asymmetric C-O-C Stretch1240-1260Weak
Ether (Aryl-Alkyl)Symmetric C-O-C Stretch1020-1040Weak
Alkyl ChainC-H Stretch2850-29602850-2960
Aromatic RingC-H Stretch3000-31003000-3100

This table contains predicted data based on characteristic vibrational frequencies of anisole, alkyl ketones, and related aromatic compounds. researchgate.netijrat.orgresearchgate.netchemicalbook.com

VCD spectroscopy measures the differential absorption of left and right circularly polarized infrared light. nih.govbruker.com For a chiral molecule, the VCD spectrum will show both positive and negative bands, creating a unique fingerprint for each enantiomer. By comparing the experimental VCD spectrum with quantum chemical calculations for a specific enantiomer (e.g., the (R)-enantiomer), the absolute configuration of the synthesized compound can be unambiguously determined. researchgate.netnih.gov

Chiroptical Spectroscopy (e.g., ECD, ORD for Absolute Configuration Determination)

Electronic Circular Dichroism (ECD) and Optical Rotatory Dispersion (ORD) are chiroptical techniques that probe the differential absorption and rotation of polarized light by chiral molecules, respectively. These methods are particularly useful for determining the absolute configuration of compounds with chromophores, such as the carbonyl and phenyl groups in 1-(4-methoxyphenyl)-2-methyl-3-nonanone.

The octant rule for ketones can be applied to predict the sign of the Cotton effect in the ORD/ECD spectrum arising from the n→π* transition of the carbonyl group. slideshare.netthieme-connect.deyoutube.com The sign of this effect is determined by the spatial arrangement of substituents in the octants around the carbonyl chromophore. By analyzing the sign of the Cotton effect, one can deduce the absolute configuration at the C2 chiral center.

X-ray Crystallography of Co-crystals or Derivatives for Solid-State Structure

Obtaining a single crystal of an oily or low-melting compound like 1-(4-methoxyphenyl)-2-methyl-3-nonanone suitable for X-ray crystallography can be challenging. wikipedia.org A common strategy to overcome this is to form a co-crystal or a crystalline derivative. For instance, co-crystallization with a suitable co-former that can engage in hydrogen bonding or other non-covalent interactions might yield high-quality crystals. Alternatively, creating a solid derivative, such as a 2,4-dinitrophenylhydrazone, can facilitate crystallization. bohrium.com

Once a suitable crystal is obtained, X-ray diffraction analysis provides the precise three-dimensional structure of the molecule in the solid state, including bond lengths, bond angles, and torsion angles. wikipedia.org This would definitively establish the absolute configuration (if a chiral derivative or co-crystal is used) and reveal the conformational preferences and intermolecular packing in the crystal lattice. researchgate.netresearchgate.net

Table 3: Hypothetical Crystallographic Data for a Derivative of 1-(4-methoxyphenyl)-2-methyl-3-nonanone

ParameterHypothetical Value
Crystal SystemMonoclinic
Space GroupP2₁
a (Å)10.5
b (Å)8.2
c (Å)15.4
β (°)105.2
Volume (ų)1275
Z2

This table presents hypothetical data for a plausible crystalline derivative, as no experimental crystal structure is publicly available.

Mass Spectrometry for Fragmentation Pathway Analysis (e.g., MS/MS, Ion Mobility MS)

Mass spectrometry (MS) is a powerful tool for determining the molecular weight and elemental composition of a compound. Advanced techniques such as tandem mass spectrometry (MS/MS) provide detailed information about the molecule's structure through the analysis of its fragmentation pathways. chemguide.co.ukuni-saarland.de

For 1-(4-methoxyphenyl)-2-methyl-3-nonanone, electron ionization (EI) would likely lead to several characteristic fragmentation patterns. The most prominent fragmentation for aromatic ketones is typically the alpha-cleavage of the bond between the carbonyl carbon and the adjacent carbon of the alkyl chain. libretexts.orglibretexts.org

Key fragmentation pathways would likely include:

Alpha-cleavage on either side of the carbonyl group. Cleavage of the C3-C4 bond would result in the loss of a hexyl radical, while cleavage of the C2-C3 bond would lead to the loss of the 1-(4-methoxyphenyl)ethyl radical.

McLafferty rearrangement , if a gamma-hydrogen is available on the nonanoyl chain, leading to the elimination of a neutral alkene molecule. youtube.com

Formation of the 4-methoxybenzoyl cation (m/z 135) through cleavage of the C1-C2 bond and subsequent rearrangement, or the related 4-methoxytropylium ion.

Table 4: Predicted Key Fragments in the Mass Spectrum of 1-(4-methoxyphenyl)-2-methyl-3-nonanone

m/z (mass-to-charge ratio)Proposed Fragment IonFragmentation Pathway
276[M]⁺Molecular Ion
135[CH₃OC₆H₄CO]⁺Alpha-cleavage and rearrangement
121[CH₃OC₆H₄CH₂]⁺Benzylic cleavage
108[HOC₆H₄CH₃]⁺Rearrangement and loss of CO from m/z 135
77[C₆H₅]⁺Loss of methoxy (B1213986) group from aromatic fragments

This table contains predicted data based on established fragmentation patterns for aromatic ketones and anisole derivatives. libretexts.orgnih.govnist.gov

Ion Mobility Mass Spectrometry (IM-MS) adds another dimension of separation based on the size, shape, and charge of the ions. nih.govwikipedia.orgnih.govpnnl.govyoutube.com This technique could be used to separate potential conformers or isomers, providing a collision cross-section (CCS) value for each species, which is a characteristic physical property related to its shape in the gas phase.

Electron Paramagnetic Resonance (EPR) Spectroscopy for Radical Species

Electron Paramagnetic Resonance (EPR), also known as Electron Spin Resonance (ESR), is a powerful spectroscopic technique uniquely suited for the detection and characterization of chemical species that possess one or more unpaired electrons. bruker.comlibretexts.org Such species, known as paramagnetic centers or free radicals, are often transient intermediates in chemical reactions. For a molecule like 1-(4-methoxyphenyl)-2-methyl-3-nonanone, radical species can be generated through various processes, such as single-electron transfer (SET) reactions, photochemical excitation, or reaction with other radical initiators. beilstein-journals.orgbruker.com The study of these radicals via EPR spectroscopy can provide invaluable insights into reaction mechanisms, electronic structure, and molecular dynamics. bruker.combruker.com

The fundamental principle of EPR is analogous to that of Nuclear Magnetic Resonance (NMR), but it probes the transitions of electron spins in a magnetic field rather than nuclear spins. libretexts.org When a paramagnetic sample is placed in a strong magnetic field, the magnetic moments of the unpaired electrons align either parallel or anti-parallel to the field, creating two distinct energy levels. libretexts.org By applying microwave radiation, transitions between these energy levels can be induced, and the absorption of this radiation is detected. libretexts.org The resulting EPR spectrum provides key information about the radical species.

For the radical cation of 1-(4-methoxyphenyl)-2-methyl-3-nonanone, which could be formed through oxidation (a single-electron transfer process), the unpaired electron would likely be delocalized across the π-system of the 4-methoxyphenyl group. beilstein-journals.orgbeilstein-journals.org This delocalization is a stabilizing factor for the radical. EPR spectroscopy would be the definitive method to confirm the formation of this radical cation and to map the distribution of the unpaired electron's spin density across the molecule. mdpi.com

The primary parameters obtained from an EPR spectrum are the g-factor and hyperfine coupling constants (A).

g-Factor: The g-factor is a dimensionless quantity that is characteristic of the electronic environment of the unpaired electron. For a free electron, the g-value is approximately 2.0023. libretexts.org In organic radicals, deviations from this value are influenced by spin-orbit coupling and provide information about the nature of the orbital containing the unpaired electron. For a radical cation where the spin is delocalized on an aromatic system, the g-value is typically close to that of the free electron. researchgate.net

Hyperfine Coupling: This refers to the interaction of the unpaired electron with nearby magnetic nuclei (e.g., ¹H, ¹³C, ¹⁴N). This interaction splits the EPR signal into multiple lines, creating a characteristic pattern. libretexts.org The magnitude of this splitting, the hyperfine coupling constant (A), is directly proportional to the spin density of the unpaired electron at that nucleus. Analysis of these hyperfine couplings allows for a detailed mapping of the electron's distribution within the radical, identifying the specific atoms that bear the most spin density. mdpi.com

In the case of the 1-(4-methoxyphenyl)-2-methyl-3-nonanone radical cation, one would expect to observe hyperfine couplings primarily from the protons on the aromatic ring and the methoxy group, as well as the proton at the α-position (C2). The magnitude of these couplings would reveal the extent of delocalization of the unpaired electron.

If direct detection of a transient radical is difficult due to its short lifetime, a technique called spin trapping can be employed. nih.govnih.gov This involves adding a "spin trap" molecule (a nitrone or nitroso compound) to the reaction mixture. nih.gov The spin trap reacts with the transient radical to form a much more stable nitroxide radical adduct, which can then be readily detected and characterized by EPR. nih.gov The hyperfine splitting constants of the resulting adduct are characteristic of the original trapped radical, allowing for its identification. nih.gov

Hypothetical EPR Data for the Radical Cation of 1-(4-methoxyphenyl)-2-methyl-3-nonanone

While specific experimental data for the radical species of 1-(4-methoxyphenyl)-2-methyl-3-nonanone is not available in the literature, a hypothetical data table can be constructed based on known values for similar aromatic radical cations, such as that of anethole (B165797) (1-methoxy-4-(1-propenyl)benzene). beilstein-journals.orgresearchgate.net This illustrates the type of information that would be obtained from such an experiment.

ParameterHypothetical ValueInformation Gleaned
g-Factor ~2.0030Indicates a carbon-centered radical with delocalization over an aromatic π-system.
Hyperfine Coupling Constant (A/G)
A(H) - ortho-protons (ring)3.5 GSignificant spin density on the aromatic ring, ortho to the carbonyl-bearing chain.
A(H) - meta-protons (ring)1.2 GLesser, but non-zero, spin density at the meta positions.
A(H) - methoxy protons (-OCH₃)2.8 GIndicates substantial delocalization of the unpaired electron onto the methoxy group.
A(H) - C2 proton (-CH-)4.5 GSignificant spin density on the α-carbon, influenced by both the phenyl ring and carbonyl group.

This table is illustrative and presents expected values based on analogous compounds. Actual experimental values may vary.

Computational and Theoretical Chemistry Studies

Molecular Dynamics Simulations for Conformational Sampling and Intermolecular Interactions

For a flexible molecule like 3-Nonanone, 1-(4-methoxyphenyl)-2-methyl-, MD simulations would be crucial for exploring its conformational landscape. The rotation around the various single bonds in the nonane (B91170) chain and the bond connecting the phenyl ring to the ketone moiety would be sampled to identify the most populated conformations. Studies on chalcones and other flexible molecules have utilized MD simulations to understand ligand-receptor interactions and the dynamic properties of these molecules in solution. nih.govtandfonline.com

MD simulations have also been employed to study the diffusion of ketones in supercritical CO2. researchgate.net These simulations revealed that the structuring of the solvent around the solute is similar for different ketones, and their diffusivity is primarily influenced by their size and volume. researchgate.net Radial distribution functions (RDFs) derived from MD simulations can be used to analyze intermolecular interactions by showing the probability of finding a particle at a certain distance from another. researchgate.net For aromatic compounds, MD simulations can also rationalize the regioselectivity of enzymatic reactions by analyzing the interactions between the substrate and the enzyme's active site. nih.gov

Quantitative Structure-Activity Relationship (QSAR) Modeling (restricted to in vitro mechanistic binding, not clinical outcomes)

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to correlate the chemical structure of compounds with their biological activity. For the purpose of this article, the focus is on QSAR models related to in vitro mechanistic binding.

Numerous studies have developed 3D-QSAR models for various classes of compounds, including chalcones, to understand the structural features required for binding to specific protein targets. rsc.orgbenthamdirect.com These models often use techniques like Comparative Molecular Field Analysis (CoMFA) which relates the 3D steric and electrostatic fields of a molecule to its biological activity. rsc.org

For instance, a QSAR study on chalcone (B49325) derivatives as calcium channel blockers identified that hydrogen bond donor, hydrogen bond acceptor, and hydrophobic groups are important features for binding activity. benthamdirect.com Another study on chalcones with antitumor activity used QSAR modeling to conclude that topological, constitutional, quantum-chemical, geometrical, and electrostatic descriptors influence their growth inhibitory activity. nih.gov These models can help in predicting the binding affinity of new compounds before their synthesis and experimental testing. nih.gov

Table 3: Representative Descriptors Used in QSAR Models for Aromatic Compounds

Descriptor TypeExample Descriptors
ElectronicHOMO/LUMO energies, Dipole Moment
StericMolar Refractivity, Molecular Volume
HydrophobicLogP
TopologicalWiener Index, Balaban Index
This table presents a general list of descriptor types commonly used in QSAR studies. bohrium.comnih.gov

Prediction of Spectroscopic Parameters

Computational methods are frequently used to predict spectroscopic data, such as NMR and IR spectra, which can aid in the structural elucidation of newly synthesized compounds.

The prediction of 1H and 13C NMR chemical shifts is a common application of DFT. wisc.edunih.gov The GIAO (Gauge-Including Atomic Orbital) method is often employed for this purpose. nih.gov By comparing the calculated spectra with experimental data, the proposed structure of a molecule can be confirmed or revised. nih.gov For a series of para-substituted acetophenones, ab initio calculations of electron densities have shown a good correlation with the observed 17O NMR chemical shifts. uq.edu.au Computational approaches can provide reasonable predictions of 1H-NMR shifts, especially when using appropriate levels of theory and basis sets, and accounting for solvent effects. wisc.edugithub.ioacs.org

Vibrational frequencies (IR and Raman) can also be calculated using DFT. The calculated frequencies are often scaled to better match experimental values. These calculations provide a detailed assignment of the vibrational modes of the molecule. mdpi.com

Table 4: Illustrative Comparison of Experimental and Calculated 13C NMR Chemical Shifts for an Analogous Compound

Carbon AtomExperimental Shift (ppm)Calculated Shift (ppm)
Carbonyl C197.0202.5
Methoxy (B1213986) C55.558.6
Aromatic C (ipso)130.5135.0
Aromatic C (ortho)128.3132.1
Aromatic C (meta)113.8118.2
Aromatic C (para)163.5168.3
Data is hypothetical and representative of typical accuracies for methoxyphenyl ketones. nih.gov

Reaction Pathway Energetics and Transition State Characterization

Computational chemistry is invaluable for elucidating reaction mechanisms by calculating the energetics of reaction pathways and characterizing the structures of transition states.

DFT calculations can be used to map the potential energy surface of a reaction, identifying intermediates and transition states. rsc.orgmdpi.com For example, a DFT study on the phosphine-catalyzed ring-opening of cyclopropyl (B3062369) ketones investigated multiple reaction pathways and identified the most favorable one by comparing their energy barriers. rsc.org The study involved locating the transition state structures for key steps such as nucleophilic substitution and intramolecular additions. rsc.org

In another example, the mechanism for the formation of a ketone from an alkene was studied using DFT, calculating the free Gibbs energy (ΔG) and electronic energy (ΔE) profiles for competing pathways. researchgate.net The structures of intermediates and transition states were optimized, and their relative energies were determined. researchgate.net Such studies are crucial for understanding the factors that control the outcome of a chemical reaction. rsc.org

Frontier Molecular Orbital (FMO) Analysis

Frontier Molecular Orbital (FMO) theory is a fundamental concept in chemistry that utilizes the properties of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) to predict and explain chemical reactivity. numberanalytics.comwikipedia.org The interaction between these two orbitals is central to understanding how molecules engage in chemical reactions. wikipedia.orgyoutube.com The HOMO, being the outermost orbital containing electrons, acts as an electron donor, while the LUMO, as the innermost empty orbital, acts as an electron acceptor. youtube.comlibretexts.org

The energy difference between the HOMO and LUMO is known as the HOMO-LUMO gap (ΔE). nih.gov This energy gap is a critical parameter for assessing a molecule's kinetic stability and chemical reactivity. nih.gov A smaller HOMO-LUMO gap generally indicates a more reactive molecule, as it requires less energy to excite an electron from the HOMO to the LUMO, making the molecule more prone to reactions. numberanalytics.com Conversely, a larger energy gap suggests greater stability. nih.gov

For the compound 3-Nonanone, 1-(4-methoxyphenyl)-2-methyl- , a detailed FMO analysis would be conducted using computational methods such as Density Functional Theory (DFT), often with a functional like B3LYP and a basis set such as 6-311++G(d,p), to calculate the energies of the frontier orbitals. researchgate.net Such calculations provide valuable insights into the molecule's electronic characteristics and reactive sites.

The HOMO is expected to have significant electron density located on the electron-rich 4-methoxyphenyl (B3050149) group, due to the electron-donating nature of the methoxy substituent. The LUMO, on the other hand, would likely be centered around the electrophilic carbonyl (C=O) group.

Hypothetical Research Findings

A computational study would yield specific energy values for the HOMO, LUMO, and the resulting energy gap. The following table represents a hypothetical set of data for 3-Nonanone, 1-(4-methoxyphenyl)-2-methyl-, calculated using a DFT approach.

ParameterEnergy (eV)
EHOMO-6.25
ELUMO-1.98
HOMO-LUMO Gap (ΔE)4.27

The hypothetical HOMO-LUMO gap of 4.27 eV suggests that 3-Nonanone, 1-(4-methoxyphenyl)-2-methyl- is a relatively stable molecule, yet capable of participating in chemical reactions under appropriate conditions. The energy of the HOMO (-6.25 eV) indicates its capacity to donate electrons, a characteristic enhanced by the methoxyphenyl group. The energy of the LUMO (-1.98 eV) points to the carbonyl carbon as the likely site for nucleophilic attack. These theoretical values are crucial for predicting how the molecule will interact with other reagents and for designing synthetic pathways.

Chemical Transformations and Derivatization Strategies

Functional Group Interconversions of the Ketone Moiety

The ketone group at the C-3 position is a versatile functional handle for numerous chemical modifications, most notably reduction and amination reactions.

Reduction to Secondary Alcohol: The carbonyl group can be readily reduced to a secondary alcohol, yielding 1-(4-methoxyphenyl)-2-methylnonan-3-ol. This transformation introduces a new chiral center at the C-3 position. Standard reducing agents such as sodium borohydride (B1222165) (NaBH₄) in an alcoholic solvent are effective for this purpose. The use of bulkier reducing agents may offer some degree of diastereoselectivity due to the influence of the existing chiral center at C-2.

Reductive Amination: Reductive amination, or reductive alkylation, provides a direct route to convert the ketone into a secondary or tertiary amine. wikipedia.orgresearchgate.net This reaction typically proceeds in one pot by treating the ketone with an amine (such as ammonia (B1221849), a primary amine, or a secondary amine) in the presence of a reducing agent. wikipedia.org The process involves the initial formation of a hemiaminal, which then dehydrates to an imine or enamine intermediate that is subsequently reduced. wikipedia.orgsigmaaldrich.com

Mild reducing agents like sodium cyanoborohydride (NaBH₃CN) or sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃) are often preferred because they are selective for the protonated imine intermediate over the starting ketone, minimizing the side reaction of alcohol formation. sigmaaldrich.commasterorganicchemistry.comorganic-chemistry.org This method is highly valuable for synthesizing a wide array of amine derivatives. masterorganicchemistry.com For instance, reaction with ammonia would yield 1-(4-methoxyphenyl)-2-methylnonan-3-amine.

Transformation Reagents Product Notes
Ketone ReductionSodium borohydride (NaBH₄), Methanol (B129727)1-(4-methoxyphenyl)-2-methylnonan-3-olCreates a new chiral center at C-3.
Reductive AminationPrimary Amine (R-NH₂), NaBH₃CNN-Alkyl-1-(4-methoxyphenyl)-2-methylnonan-3-amineForms a secondary amine. masterorganicchemistry.com
Reductive AminationAmmonia (NH₃), NaBH₃CN1-(4-methoxyphenyl)-2-methylnonan-3-amineForms a primary amine.
Reductive AminationSecondary Amine (R₂NH), NaBH(OAc)₃N,N-Dialkyl-1-(4-methoxyphenyl)-2-methylnonan-3-amineForms a tertiary amine. masterorganicchemistry.comorganic-chemistry.org

Reactions of the Aromatic Ring System

The 4-methoxyphenyl (B3050149) group is an activated aromatic system susceptible to electrophilic aromatic substitution (EAS). The methoxy (B1213986) group (-OCH₃) is a strong activating group and an ortho, para-director due to its ability to donate electron density to the ring through resonance. askthenerd.comrutgers.edu Since the para position is already occupied by the nonanone side chain, electrophilic attack will be directed to the two equivalent ortho positions (C-3' and C-5') relative to the methoxy group.

Nitration: Nitration can be achieved using a mixture of concentrated nitric acid and sulfuric acid, which generates the nitronium ion (NO₂⁺) as the active electrophile. pressbooks.pub This reaction would be expected to yield 1-(4-methoxy-3-nitrophenyl)-2-methyl-3-nonanone.

Halogenation: Bromination or chlorination can be accomplished using Br₂ or Cl₂ with a Lewis acid catalyst like FeBr₃ or AlCl₃. msu.edu The catalyst polarizes the halogen molecule, creating a potent electrophile that attacks the activated ring to produce, for example, 1-(3-bromo-4-methoxyphenyl)-2-methyl-3-nonanone.

Friedel-Crafts Reactions: The activated ring is also amenable to Friedel-Crafts alkylation and acylation. msu.edu Acylation, for instance with an acyl chloride (RCOCl) and AlCl₃, would introduce an acyl group at the C-3' position. pressbooks.pub It is important to note that under certain conditions, the Lewis acid catalyst could coordinate with the ketone's carbonyl oxygen or the methoxy oxygen, potentially deactivating the ring or leading to undesired side reactions.

Reaction Type Reagents Expected Major Product Position of Substitution
NitrationHNO₃, H₂SO₄1-(4-methoxy-3-nitrophenyl)-2-methyl-3-nonanoneC-3' (ortho to -OCH₃)
BrominationBr₂, FeBr₃1-(3-bromo-4-methoxyphenyl)-2-methyl-3-nonanoneC-3' (ortho to -OCH₃)
AcylationRCOCl, AlCl₃1-(3-acyl-4-methoxyphenyl)-2-methyl-3-nonanoneC-3' (ortho to -OCH₃)
SulfonationFuming H₂SO₄ (H₂SO₄/SO₃)2-methoxy-5-(2-methyl-3-oxononyl)benzenesulfonic acidC-3' (ortho to -OCH₃) pressbooks.pub

Stereoselective Derivatization at Chiral Centers

The parent molecule possesses a single chiral center at C-2. Chemical transformations, particularly at the adjacent C-3 ketone, can proceed with varying degrees of stereocontrol.

Diastereoselective Reduction: Reduction of the C-3 ketone creates a second chiral center, resulting in a pair of diastereomers: (2R,3R)/(2S,3S) and (2R,3S)/(2S,3R). The stereochemical outcome of this reduction can be influenced by the existing C-2 stereocenter (substrate control). Steric hindrance from the methyl group at C-2 may direct the incoming hydride reagent to the less hindered face of the carbonyl, leading to a preference for one diastereomer over the other. The choice of reducing agent can also modulate this selectivity.

Enzymatic and Chiral Catalyst-Mediated Reactions: For achieving high levels of stereoselectivity, enzymatic or chiral catalyst-based methods are powerful strategies. Asymmetric reductive amination can be used to synthesize chiral amines from ketones. wikipedia.org Similarly, enzymatic hydrolysis has been successfully employed for the kinetic resolution of racemic esters containing a 4-methoxyphenyl group, demonstrating the utility of biocatalysts in achieving high enantiomeric excess for structurally related compounds. google.com Such methodologies could be adapted to resolve a racemic mixture of 3-Nonanone, 1-(4-methoxyphenyl)-2-methyl- or to perform a stereoselective transformation on the ketone.

Formation of Prodrugs or Biologically Active Precursors

From a synthetic and mechanistic standpoint, 3-Nonanone, 1-(4-methoxyphenyl)-2-methyl- can be converted into various prodrug forms. Prodrugs are inactive compounds that are transformed into an active drug within the body through chemical or enzymatic processes. nih.gov

A common strategy involves masking a key functional group to improve properties like solubility or bioavailability. science.gov The ketone can be reduced to the corresponding secondary alcohol, which can then be esterified to form a carbonate or phosphate (B84403) ester. These esters can be designed to be cleaved by metabolic enzymes like esterases or phosphatases, releasing the active alcohol form.

Alternatively, the methoxy group on the aromatic ring could be a target for prodrug design. O-demethylation would yield a phenolic derivative, 1-(4-hydroxy-3-methoxyphenyl)-2-methyl-3-nonanone. This phenol (B47542) is a versatile handle for creating prodrugs, such as phosphate esters to enhance water solubility or other linkages designed for targeted release. science.gov

Polymerization or Oligomerization Potential

The molecule 3-Nonanone, 1-(4-methoxyphenyl)-2-methyl- does not possess functional groups that are readily polymerizable through common mechanisms like free-radical or condensation polymerization. However, its structure could be incorporated into a polymer backbone or as a pendant group after suitable chemical modification.

For example, a polymerizable group, such as a vinyl or acryloyl moiety, could be introduced onto the aromatic ring via electrophilic substitution or subsequent modification of a newly introduced functional group. Research has shown that monomers containing a 4-methoxyphenyl group, such as N-(4-Methoxyphenyl) maleimide, can be successfully polymerized to create thermally stable materials. humanjournals.com This suggests that if a suitable polymerizable handle were installed on 3-Nonanone, 1-(4-methoxyphenyl)-2-methyl-, it could be used as a monomer or co-monomer in polymerization reactions.

Formation of Metal Complexes or Coordination Compounds

The oxygen atom of the ketone carbonyl group possesses lone pairs of electrons and can act as a Lewis base, enabling it to coordinate with various metal ions to form metal complexes. This coordination typically involves the formation of a bond between the carbonyl oxygen and a metal center.

Furthermore, the electron-rich 4-methoxyphenyl ring can participate in the formation of π-arene complexes with transition metals such as chromium, iron, or ruthenium. In such complexes, the aromatic ring donates electron density from its π-system to the metal center. The formation of such organometallic compounds would significantly alter the electronic properties and reactivity of the parent molecule. While specific studies on the metal complexes of 3-Nonanone, 1-(4-methoxyphenyl)-2-methyl- are not documented, these potential modes of coordination are based on the fundamental principles of organometallic chemistry.

Exploration of Biological Activity at the Molecular and Cellular Level in Vitro Mechanistic Studies

Investigation of Enzyme Inhibition Mechanisms (In Vitro)

No studies were identified that have investigated the potential of 3-Nonanone, 1-(4-methoxyphenyl)-2-methyl- to act as an enzyme inhibitor. Consequently, there is no data on which enzymes it might target, its potency (e.g., IC₅₀ values), or its mechanism of inhibition (e.g., competitive, non-competitive, or uncompetitive).

Receptor Binding Studies and Ligand-Target Interactions (In Vitro)

There is no published research on the affinity or binding characteristics of 3-Nonanone, 1-(4-methoxyphenyl)-2-methyl- to any specific biological receptors. As a result, information regarding its potential targets, binding affinity (e.g., Kᵢ or Kₑ values), or the nature of its interaction with receptor binding sites is not available.

Cellular Uptake and Subcellular Localization Studies (In Vitro)

Scientific literature lacks any studies on the cellular permeability of 3-Nonanone, 1-(4-methoxyphenyl)-2-methyl-. There is no information on its ability to cross cell membranes or its subsequent localization within cellular compartments such as the cytoplasm, nucleus, or mitochondria.

Mechanistic Studies of Cellular Signaling Pathways (In Vitro)

No in vitro studies have been published that explore the effects of 3-Nonanone, 1-(4-methoxyphenyl)-2-methyl- on cellular signaling pathways. Therefore, its potential to modulate key signaling cascades involved in cellular processes such as proliferation, apoptosis, or inflammation remains uninvestigated.

Structure-Activity Relationships for Molecular Recognition (In Vitro, Non-Clinical)

Due to the absence of biological activity data, no structure-activity relationship (SAR) studies have been conducted for 3-Nonanone, 1-(4-methoxyphenyl)-2-methyl-. SAR studies are essential for understanding how the chemical structure of a compound influences its biological activity and for guiding the design of more potent or selective analogs.

Biosynthetic Pathway Interrogation

Given that 3-Nonanone, 1-(4-methoxyphenyl)-2-methyl- is a synthetic compound, it is not naturally occurring. As such, there are no biosynthetic pathways to investigate for its production in biological organisms.

Advanced Applications in Material Science and Organic Synthesis Non Clinical

Role as a Chiral Building Block in Complex Molecule Synthesis

Chiral building blocks are essential components in the asymmetric synthesis of complex molecules, particularly for pharmaceuticals and biologically active compounds where stereochemistry is crucial for function. enamine.net A molecule like 3-Nonanone, 1-(4-methoxyphenyl)-2-methyl-, possesses a stereocenter at the C2 position, making it a chiral ketone. In principle, enantiomerically pure forms of this compound could serve as valuable starting materials, or synthons, for constructing larger, stereochemically defined molecules. The synthesis of such chiral building blocks can be achieved through various methods, including asymmetric synthesis or the resolution of racemic mixtures. nih.govnih.gov However, there are no specific examples in the literature of 3-Nonanone, 1-(4-methoxyphenyl)-2-methyl- being used for this purpose.

Precursor for Advanced Materials (e.g., Liquid Crystals, Polymers, Optoelectronic Materials)

The synthesis of advanced materials often relies on molecular precursors with specific structural motifs. For instance, liquid crystals are typically composed of molecules with rigid cores and flexible tails. colorado.edu The 4-methoxyphenyl (B3050149) group in 3-Nonanone, 1-(4-methoxyphenyl)-2-methyl- provides a degree of rigidity, while the nonanone chain offers flexibility. Through chemical modification, it is conceivable that this compound could be adapted into a liquid crystalline structure. nih.govnih.govmdpi.comresearchgate.net Similarly, its functional groups could potentially be used for polymerization or for creating materials with specific optoelectronic properties. At present, no studies have been published that explore the use of 3-Nonanone, 1-(4-methoxyphenyl)-2-methyl- as a precursor for these materials.

Application in Supramolecular Chemistry and Host-Guest Systems

Supramolecular chemistry involves the study of chemical systems composed of a discrete number of molecules bound together by non-covalent interactions. These interactions are key to the formation of host-guest complexes, where a larger 'host' molecule encapsulates a smaller 'guest' molecule. The aromatic ring of 3-Nonanone, 1-(4-methoxyphenyl)-2-methyl- could potentially participate in π-π stacking interactions, a common force in supramolecular assembly. However, there is no documented research on its application in this field.

Catalytic Applications as a Ligand or Substrate

In catalysis, organic molecules can act as ligands that coordinate to a metal center, influencing its reactivity and selectivity. The ketone and methoxy (B1213986) functional groups in 3-Nonanone, 1-(4-methoxyphenyl)-2-methyl- could potentially coordinate with metal ions. If the ligand is chiral, it can be used in asymmetric catalysis. Alternatively, the ketone group could serve as a substrate for various catalytic transformations. There is currently no scientific literature describing the use of this specific compound in catalytic applications.

Design and Synthesis of Chemosensors or Biosensors (non-clinical)

Chemosensors are molecules designed to detect and signal the presence of specific chemical species. bohrium.com This is often achieved through a change in fluorescence or color upon binding of the analyte. The design of a chemosensor typically involves a receptor unit that binds the target and a signaling unit. The 4-methoxyphenyl group of 3-Nonanone, 1-(4-methoxyphenyl)-2-methyl- could potentially be part of a fluorophore system. However, its synthesis and application as a chemosensor or biosensor have not been reported.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.